N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

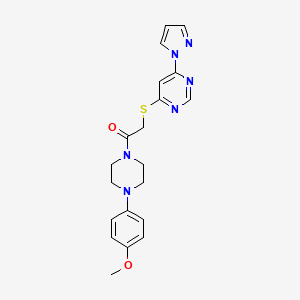

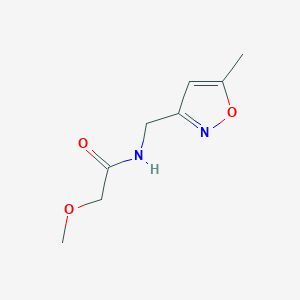

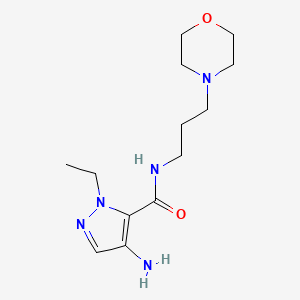

“N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C19H16BrNO2 . It is a carbonyl compound and an organohalogen compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core, which is substituted with a benzyl group, a bromine atom, and a furan-2-ylmethyl group . The exact 3D structure could be viewed using specialized software .Applications De Recherche Scientifique

Synthesis and Reactivity

Research into furan derivatives, such as the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcases the methodologies for creating complex molecules with potential applications in material science and pharmacology. The electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, provide insights into the chemical versatility of furan compounds (Aleksandrov & El’chaninov, 2017).

Structural Analysis

The crystal structure analysis of furan-amide derivatives, such as 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, provides valuable information on the molecular geometry and potential interaction sites that could be crucial for developing new materials or drugs. The detailed structural data can inform on how such compounds might interact with biological targets or other materials (Galešić & Vlahov, 1990).

Potential Therapeutic Applications

While direct therapeutic applications of N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide are not discussed, the study of similar furan derivatives reveals a potential for biological activity. For instance, furan-amide derivatives have been evaluated for their anti-hyperlipidemic activity, indicating that structural analogs might possess significant biological activities and could serve as leads for the development of therapeutic agents targeting metabolic disorders (Hikmat et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Benzamide derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels .

Mode of Action

The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .

Biochemical Pathways

The affected pathways would depend on the specific target and mode of action. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme would disrupt the pathway, leading to changes in the levels of various metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a bromine atom might affect the compound’s distribution and metabolism .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. These effects could range from changes in cell signaling to changes in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has been shown to interact with various biomolecules. For instance, it has been found to inhibit the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.

Cellular Effects

In cellular processes, this compound has been shown to have an inhibitory effect on the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation.

Molecular Mechanism

Its inhibitory effect on the production of IL-6 and prostaglandin E2 suggests that it may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Propriétés

IUPAC Name |

N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c20-17-10-8-16(9-11-17)19(22)21(14-18-7-4-12-23-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXMJZJVYGLWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2952723.png)

![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)

![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)